molecular formula C16H18N4O3 B2734200 N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide CAS No. 2097916-42-0

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide

Cat. No. B2734200
M. Wt: 314.345
InChI Key: OBTDWTPGVSOJKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , involves various methods and synthetic strategies . These methods often involve the use of aromatic diamines with many organic derivatives, including the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions . Specific reactions for “N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide” would depend on the reaction conditions and reagents used.

Scientific Research Applications

Fluorescence Chemosensing

A chemosensor using quinoline, related to the queried compound, demonstrates selective and sensitive detection of Zn2+ in both living cells and aqueous solutions. This sensor's remarkable fluorescence enhancement in the presence of Zn2+ can be reversed with EDTA, making it practical for biological and environmental monitoring (Park et al., 2015).

Structural Studies in Crystal Engineering

Quinoline derivatives, similar to the queried compound, have been studied for their structural orientations in crystal engineering. These studies reveal interesting aspects such as tweezer-like geometry and channel-like structures in crystal formations, providing insights into molecular interactions and potential applications in material science (Kalita & Baruah, 2010).

Organic Synthesis

The use of quinoline derivatives in organic synthesis, particularly in ligand-free Cu-catalyzed cyclization, has been explored. This methodology facilitates the efficient synthesis of complex organic compounds like pyrrolo[1,2-a]quinolines, highlighting the compound's role in facilitating new synthetic routes (Yu et al., 2016).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-oxadiazole hybrids, structurally related to the compound , exhibit promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential therapeutic applications of similar compounds in treating microbial and protozoal infections (Patel et al., 2017).

Corrosion Inhibition

Quinoxalines, akin to the compound , are investigated as corrosion inhibitors for metals like copper. Quantum chemical calculations suggest a correlation between their molecular structure and inhibition efficiency, indicating potential industrial applications in metal preservation (Zarrouk et al., 2014).

Future Directions

The future directions for research on “N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide” and similar quinoxaline derivatives could involve further exploration of their synthesis methods, chemical reactions, and pharmacological activities . Additionally, more detailed studies on their physical and chemical properties, safety and hazards, and potential applications in various fields could also be conducted.

properties

IUPAC Name

N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11(21)17-9-16(22)20-7-6-12(10-20)23-15-8-18-13-4-2-3-5-14(13)19-15/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDWTPGVSOJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide

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